molecular formula C14H14ClN3OS B2890726 5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide CAS No. 898648-33-4

5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide

Cat. No.: B2890726
CAS No.: 898648-33-4
M. Wt: 307.8
InChI Key: GBPNUUVCTOFSHN-UHFFFAOYSA-N
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Description

5-Chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the pyrimidine family, which consists of heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms in the ring. The presence of chlorine, sulfur, and phenyl groups in its structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the formation of the pyrimidine ring One common approach is the reaction of a suitable pyrimidine derivative with chlorinating agents and methylsulfanyl groups under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like phenylethylamine.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfoxides or sulfones.

  • Reduction: Production of reduced derivatives of the compound.

  • Substitution: Introduction of various substituents on the pyrimidine ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or as a tool for studying biological pathways.

Medicine: The compound's potential medicinal applications include its use as an inhibitor or modulator of specific enzymes or receptors. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound may be used in the development of new materials or as a component in chemical processes. Its unique properties make it suitable for specialized applications.

Mechanism of Action

The mechanism by which 5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide

  • 5-Chloro-N-(1-phenylethyl)pyrimidine-4-carboxamide

  • 5-Chloro-2-methylsulfanyl-N-ethylpyrimidine-4-carboxamide

Uniqueness: 5-Chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-(1-phenylethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c1-9(10-6-4-3-5-7-10)17-13(19)12-11(15)8-16-14(18-12)20-2/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPNUUVCTOFSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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